![molecular formula C14H10N2O4S B510078 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid CAS No. 108950-06-7](/img/structure/B510078.png)
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
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Overview
Description
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid (2-DBTBA) is an organic compound that belongs to the class of benzothiazoles. It is a highly polar compound, with a high affinity for water and other polar solvents. 2-DBTBA has a wide range of applications in scientific research and lab experiments, due to its unique properties. It is used as a reagent in chemical synthesis and as a catalyst in biochemical processes. In addition, 2-DBTBA has been used as a stabilizing agent in the production of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant.
Mechanism of Action
Target of Action
Similar compounds have been noted for their prominent inhibitory effects on fungi (including bacteria and algae) in organic media .
Mode of Action
It’s known that similar compounds can act as catalysts or ligands in organic synthesis reactions, facilitating the progress of various chemical reactions .
Biochemical Pathways
It’s known that similar compounds can influence a variety of chemical reactions as catalysts or ligands .
Result of Action
Similar compounds have been noted for their ability to inhibit the growth of microorganisms in organic media, resolving issues caused by microbial growth such as mold, fermentation, spoilage, curdling, and odor .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Advantages and Limitations for Lab Experiments
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid has a number of advantages for use in lab experiments. It is a highly polar compound, making it useful as a reagent in chemical synthesis. In addition, it has a high affinity for water and other polar solvents, making it useful as a catalyst in biochemical processes. However, 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid also has some limitations. It is not very stable in the presence of oxygen, and it is not very soluble in non-polar solvents.
Future Directions
There are a number of potential future directions for research involving 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid. These include further research into its use as a reagent in chemical synthesis, as a catalyst in biochemical processes, and as a stabilizing agent in the production of pharmaceuticals. In addition, further research into its anti-inflammatory and antioxidant properties could be beneficial. Other potential future directions include research into its use as a corrosion inhibitor and as an ultraviolet radiation protector.
Synthesis Methods
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid can be synthesized by the reaction of 1,1-dioxido-1,2-benzothiazol-3-yl chloride with aniline in the presence of an alkali, such as sodium hydroxide. The reaction is carried out at room temperature and yields a white crystalline solid.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in biochemical processes, and as a stabilizing agent in the production of pharmaceuticals. In addition, 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid has been used as a corrosion inhibitor and as an antioxidant.
properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUZPRZTWRFTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid |
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